molecular formula C8H6N2O3 B3043218 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 79302-77-5

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B3043218
CAS No.: 79302-77-5
M. Wt: 178.14 g/mol
InChI Key: YGZLWIAYXICTBQ-UHFFFAOYSA-N
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Description

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a hydroxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the oxadiazole ring and the hydroxyphenyl group imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzhydrazide with carbon disulfide and potassium hydroxide, followed by oxidation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Potassium hydroxide

    Oxidizing Agent: Hydrogen peroxide or other suitable oxidants

The reaction proceeds through the formation of an intermediate thiosemicarbazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
  • 5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
  • 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one

Uniqueness

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 3-hydroxy position allows for specific hydrogen bonding patterns and electronic effects that are distinct from other isomers.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-3-1-2-5(4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZLWIAYXICTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

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